![molecular formula C9H10N4O3 B2424491 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 946312-90-9](/img/structure/B2424491.png)
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It is an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The focus of these studies has been either synthetic routes or chemical reactions of the nucleus .Scientific Research Applications
Biological Activities of Oxazole Derivatives
Oxazole derivatives, including the compound , have been found to have a wide spectrum of biological activities. These include antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities. The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities.
Antibacterial and Antimonooxidase Activity
The compound has been found to have a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also exhibits antimonooxidase effect in vitro .
Inhibition of Human Carbonic Anhydrases
Human carbonic anhydrases (hCAs) are enzymes involved in many important physiological and pathological processes. The compound has shown the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Antiglaucomatous Drug Candidate
The compound has been developed as a promising drug candidate for the treatment of glaucoma .
BRD4 Inhibitors
The compound has been modified with sulfonamides to create new compounds that exhibited potent BRD4 binding activities . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Anticancer Drug Design
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Antiviral Activity
Some 5-isoxazol-5-yl-2ʹ-deoxyuridines, which may include the compound , have been synthesized and evaluated for their activity against 12 different viruses .
Eco-friendly Synthetic Strategies
In view of the enormous significance of isoxazole derivatives, it is always imperative to unleash new eco-friendly synthetic strategies .
Safety and Hazards
The safety data sheet for a related compound, 4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5(2)7(14)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZKAHAYIDTEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide |
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